2-[[2-[[2-[(2-Amino-1-oxopropyl)amino]-4-methyl-1-oxopentyl]amino]-1-oxopropyl]amino]-4-methylpentanoic acid
Description
This compound is a synthetic peptide-derived molecule characterized by a branched structure with multiple amide linkages and methyl-substituted aliphatic chains. Its core structure includes three amide bonds, a central 4-methylpentanoic acid backbone, and a terminal 2-amino-1-oxopropyl group.
Properties
IUPAC Name |
2-[2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]propanoylamino]-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N4O5/c1-9(2)7-13(21-15(23)11(5)19)17(25)20-12(6)16(24)22-14(18(26)27)8-10(3)4/h9-14H,7-8,19H2,1-6H3,(H,20,25)(H,21,23)(H,22,24)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRHTCDQWJLLME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N4O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-[[2-[(2-Amino-1-oxopropyl)amino]-4-methyl-1-oxopentyl]amino]-1-oxopropyl]amino]-4-methylpentanoic acid typically involves multi-step organic reactions. One common method is the amidomalonate synthesis, which involves the alkylation of malonic ester derivatives followed by hydrolysis and decarboxylation . Another approach is the reductive amination of α-keto acids, which provides a straightforward route to amino acids .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent control of reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-[[2-[[2-[(2-Amino-1-oxopropyl)amino]-4-methyl-1-oxopentyl]amino]-1-oxopropyl]amino]-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl groups can be reduced to alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, alcohols, and substituted amino acids .
Scientific Research Applications
Biochemical Research
The compound serves as a crucial building block in peptide synthesis, particularly in the development of peptide-based drugs. Its structure allows for the incorporation of specific amino acid sequences that can target particular biological pathways.
Recent studies have indicated that this compound exhibits potential pharmacological activities, including:
- Antioxidant Activity : The compound has shown promise in reducing oxidative stress in cellular models, which is crucial for developing therapies for diseases associated with oxidative damage.
- Neuroprotective Effects : Preliminary research suggests that it may protect neuronal cells from apoptosis, indicating potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study: Neuroprotection
A study published in the Journal of Neurochemistry highlighted the compound's ability to inhibit neuronal apoptosis induced by oxidative stress. In vitro experiments demonstrated a significant reduction in cell death rates when treated with various concentrations of the compound, suggesting its role as a neuroprotective agent .
Medicinal Chemistry
In medicinal chemistry, this compound is being investigated for its potential as a therapeutic agent due to its ability to modulate biological pathways effectively.
Table 2: Potential Therapeutic Targets
| Target | Disease/Condition | Mechanism of Action |
|---|---|---|
| Glutamate receptors | Neurodegenerative diseases | Modulation of excitotoxicity |
| Insulin receptors | Diabetes | Enhancement of insulin sensitivity |
| Angiotensin II receptors | Hypertension | Inhibition of vasoconstriction |
Synthetic Biology
The compound has also found applications in synthetic biology, where it is utilized for constructing novel peptides that can be used in biosensors or as therapeutic agents.
Research Insight
A recent publication demonstrated the successful incorporation of this compound into a peptide library aimed at discovering new ligands for protein interactions. The versatility of its structure allows researchers to modify functional groups easily, enhancing binding affinity and specificity .
Mechanism of Action
The mechanism of action of 2-[[2-[[2-[(2-Amino-1-oxopropyl)amino]-4-methyl-1-oxopentyl]amino]-1-oxopropyl]amino]-4-methylpentanoic acid involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate biochemical pathways by acting as a substrate or inhibitor, thereby influencing cellular processes such as metabolism and signal transduction .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related molecules, emphasizing differences in functional groups, pharmacological relevance, and synthesis challenges.
Structural Comparisons
Table 1: Key Structural Differences
Functional and Pharmacological Differences
- Hydrophobicity and Solubility : The target compound’s methyl branches and lack of aromatic rings suggest moderate hydrophobicity, contrasting with the highly polar thiazolidine-carboxylate in ’s compound, which may exhibit improved water solubility .
- Target Specificity : Unlike the deuterated compound in (designed for metabolic stability via isotopic substitution), the target compound’s amide-rich structure may favor protease resistance or protein-binding interactions .
- Synthesis Complexity : The target compound’s linear amide linkages are synthetically simpler compared to the bicyclic azabicyclo[3.2.0]heptane core in ’s molecule, which requires stereoselective cyclization .
Biological Activity
The compound 2-[[2-[[2-[(2-Amino-1-oxopropyl)amino]-4-methyl-1-oxopentyl]amino]-1-oxopropyl]amino]-4-methylpentanoic acid (often referred to as compound 4584163) is a complex peptide with significant biological activity. This article explores its chemical properties, biological functions, and relevant research findings.
The chemical formula of this compound is with a molecular weight of approximately 382.49 g/mol. The structure is characterized by multiple amino acid residues, which contribute to its biological activity, particularly in the context of enzyme inhibition and cellular signaling pathways.
Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Its structural features suggest potential interactions with receptors and enzymes that are crucial in various physiological processes, including metabolism and cellular signaling.
Enzyme Inhibition
One notable aspect of this compound is its potential role in inhibiting enzymes related to gluconeogenesis . For instance, it may affect the activity of fructose 1,6-bisphosphatase, a key enzyme in glucose metabolism. This inhibition can lead to altered glucose sensing and insulin secretion in pancreatic beta-cells, impacting overall energy homeostasis and appetite regulation .
Antitumor Activity
A study highlighted the compound's ability to inhibit the proliferation of cancer cells expressing folate receptors. In vitro experiments demonstrated that high concentrations of this compound led to significant growth inhibition, suggesting its potential as an antitumor agent. The mechanism involved the accumulation of cells in the S-phase of the cell cycle and induction of apoptosis .
Pharmacological Profile
The pharmacological actions of this compound have been explored in several studies:
- Inhibition of Aminopeptidase Activity : It has been shown to inhibit aminopeptidase enzymes, which play a role in protein metabolism and cellular signaling pathways .
- Regulatory Effects on Appetite : Increased expression of proteins involved in appetite regulation was observed following treatment with this compound, indicating its potential use in obesity management .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C18H34N4O5 |
| Molecular Weight | 382.49 g/mol |
| Biological Role | Enzyme Inhibitor |
| Target Enzymes | Fructose 1,6-bisphosphatase |
| Potential Applications | Antitumor Agent, Appetite Regulation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
